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Compound of Interest

Methyl 7-fluoro-1H-indazole-3-
Compound Name:
carboxylate

An In-Depth Technical Guide to Omipalisib (GSK2126458), a Potent Dual PI3K/mTOR Inhibitor

Executive Summary

Omipalisib, also identified by its development code GSK2126458 and CAS number 932041-13-
9, is a highly potent, orally bioavailable small molecule that acts as a dual inhibitor of
phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] Its
ability to simultaneously target two critical nodes in a key signaling pathway frequently
dysregulated in cancer has positioned it as a significant tool in oncological research and a
candidate for clinical investigation in various malignancies.[2][4][5] This technical guide
provides a comprehensive overview of the chemical properties, mechanism of action,
pharmacological profile, and applications of Omipalisib for researchers, scientists, and
professionals in drug development.

Chemical and Physicochemical Properties

Omipalisib is a pyridylsulfonamide derivative with the chemical formula C25H17F2N503S.[1]
Its structure confers high potency and selectivity.
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Property Value Source(s)
2,4-Difluoro-N-{2-
methyloxy)-5-[4-(4-

IUPAC Name ( ] y' y»> _( _ [3][5]
pyridazinyl)-6-quinolinyl]-3-
pyridinyl}benzenesulfonamide

Synonyms GSK2126458, GSK458 [1][6]
932041-13-9 (Note: Some
sources may list 1086062-66-

CAS Number [1]

9, which is also associated

with this compound)

Molecular Formula C25H17F2N503S [1]
Molecular Weight 505.50 g/mol [1]
Appearance White to yellow solid [1]
N Soluble in DMSO (up to 50
Solubility [1]
mg/mL)
Store as a powder at -20°C for
Storage up to 3 years. In solvent, store [1]

at -80°C for up to 2 years.

Mechanism of Action: Dual Inhibition of the
PIBK/mTOR Signaling Pathway

The primary mechanism of action of Omipalisib is the potent and competitive inhibition of the

ATP-binding site of class | PI3K isoforms and mTOR kinase, a class IV PI3K protein kinase.[7]

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell

growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of

many human cancers, often due to mutations in the PIK3CA gene or inactivation of the PTEN

tumor suppressor.[5]

By dually targeting both PI3K and mTOR (in its two complexes, mMTORC1 and mTORC?2),
Omipalisib provides a more comprehensive blockade of the pathway compared to inhibitors
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that target only one of these kinases.[4][8] This dual inhibition prevents the phosphorylation of
downstream effectors such as Akt and S6 kinase, leading to cell cycle arrest at the G1 phase
and induction of apoptosis.[5][6]

Below is a diagram illustrating the points of inhibition by Omipalisib within the PI3K/mTOR
signaling pathway.
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Caption: Inhibition of the PISBK/mTOR pathway by Omipalisib.
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Pharmacology and Pharmacokinetics

Omipalisib is characterized by its exceptional potency against both PI3K and mTOR.

| I . | Selectivi

Target Ki (nM) IC50 (nM) Source(s)
p110a 0.019 - [1][6]
p110pB 0.13 - [1][6]
p110& 0.024 - [1][6]
pl10y 0.06 - [1][6]
mTORC1 0.18 - [1][6]
mTORC2 0.3 - [1][6]
pAkt-S473 (BT474

0.18 [6]
cells)
Cell Proliferation

2.4 [6]

(BT474 cells)

Omipalisib also potently inhibits common activating mutants of p110a found in human cancers.
[6] It demonstrates good selectivity for the PI3K family of enzymes when screened against a
large panel of other protein kinases.[9]

Pharmacokinetics

Preclinical studies in mice, rats, dogs, and monkeys have shown that Omipalisib has low blood
clearance and good oral bioavailability.[1][6] In a first-in-human Phase | study, pharmacokinetic
analyses in patients with advanced solid tumors demonstrated that twice-daily dosing could
increase the duration of drug exposure above the target level.[10]

Applications in Research and Drug Development
Preclinical Research
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Omipalisib is widely used as a research tool to investigate the role of the PISK/mTOR pathway
in various cellular processes and disease models. Its high potency allows for effective pathway
inhibition at low nanomolar concentrations in vitro.[6] In vivo, Omipalisib has demonstrated
dose-dependent tumor growth inhibition in xenograft models of various cancers, including
breast cancer.[1][6][9]

Clinical Development

Omipalisib has been evaluated in human clinical trials for the treatment of solid tumors and
lymphomas.[2] A Phase | study established a maximum tolerated dose (MTD) of 2.5 mg once
daily, with dose-limiting toxicities including diarrhea, fatigue, and rash.[10] Durable objective
responses were observed in patients with a range of tumor types, such as sarcoma, kidney,
breast, endometrial, oropharyngeal, and bladder cancer.[10] Interestingly, these responses
were not correlated with the presence of PIK3CA mutations, suggesting a broader potential
patient population.[10] Early clinical studies have also explored its use in idiopathic pulmonary
fibrosis.

Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of Omipalisib
against a specific PI3K isoform using a time-resolved fluorescence resonance energy transfer
(TR-FRET) assay.

e Prepare Reagents:
o Assay Buffer: Prepare a suitable kinase reaction buffer.
o Enzyme: Dilute the PI3K enzyme to the desired concentration in assay buffer.
o Substrate Mix: Prepare a solution containing the lipid substrate (e.g., PIP2) and ATP.

o Omipalisib: Prepare a serial dilution of Omipalisib in DMSO, followed by dilution in assay
buffer.

o Assay Procedure:
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o Add the diluted Omipalisib or vehicle (DMSO) to the wells of a microplate.

o Add the diluted enzyme to all wells and incubate for a specified time (e.g., 15 minutes) at
room temperature to allow for inhibitor binding.

o Initiate the kinase reaction by adding the substrate mix to all wells.
o Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

o Stop the reaction and add detection reagents according to the manufacturer's instructions
for the TR-FRET assay.

o Read the plate on a suitable plate reader to measure the FRET signal.

o Data Analysis:

o Calculate the percent inhibition for each concentration of Omipalisib relative to the vehicle
control.

o Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the
data to a suitable dose-response curve to determine the IC50 value.
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Caption: Generalized workflow for an in vitro kinase inhibition assay.
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Analytical Method for Quantification in Biological
Matrices

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been
developed for the quantification of Omipalisib in mouse plasma and tumor homogenates.[11]

e Sample Preparation:

o Protein precipitation of plasma or tumor homogenate samples using acetonitrile containing
an internal standard (e.g., dabrafenib).

o Dilution of the extract with water.
o Chromatographic Separation:

o Injection of the diluted extract into a reversed-phase liquid chromatographic system.
e Mass Spectrometric Detection:

o Eluate is transferred to an electrospray interface with positive ionization.

o Detection is performed in the selected reaction monitoring (SRM) mode of a triple
guadrupole mass spectrometer.

This method has been shown to be accurate and precise for a calibration range of 4-4000
ng/mL in plasma.[11]

Safety and Handling

In a Phase | clinical trial, the most common treatment-related adverse events of grade 3 or
higher were diarrhea (8%) and skin rash (5%).[10] Dose-limiting toxicities included grade 3
diarrhea, fatigue, and rash.[10] For laboratory use, standard precautions for handling potent
chemical compounds should be followed. This includes the use of personal protective
equipment such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-
ventilated area or a chemical fume hood. A Safety Data Sheet (SDS) should be consulted for
detailed handling and safety information.[1]
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Conclusion

Omipalisib (GSK2126458) is a powerful and highly selective dual inhibitor of PI3K and mTOR.
Its robust activity in preclinical models and demonstrated clinical responses in a variety of
cancers underscore the therapeutic potential of comprehensively targeting the PI3K/mTOR
pathway. As a research tool, its potency and selectivity make it invaluable for elucidating the
complex roles of this signaling cascade in health and disease. Further clinical investigation is
warranted to fully define its efficacy and patient populations most likely to benefit from this
targeted therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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